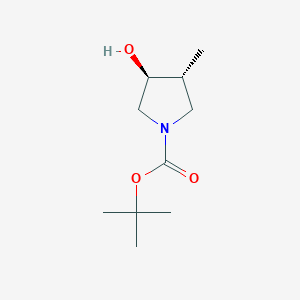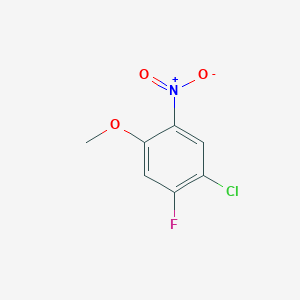
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
概述
描述
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is characterized by the presence of a chlorine atom, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common route involves the following steps:
Nitration: The starting material, 2-chloro-4-fluoroanisole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methoxy group.
Halogenation: The nitrated product is then subjected to halogenation using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the ortho position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and halogens), the compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring can react with nucleophiles, leading to the displacement of the chlorine or fluorine atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Chlorine gas, iron(III) chloride as a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Further substitution reactions yield various substituted benzene derivatives.
科学研究应用
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene in chemical reactions involves the following steps:
Electrophilic Attack: The electron-deficient aromatic ring is susceptible to attack by electrophiles, leading to the formation of a sigma complex.
Nucleophilic Attack: The presence of electron-withdrawing groups makes the compound reactive towards nucleophiles, resulting in nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various chemical reactions.
相似化合物的比较
Similar Compounds
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but with different positions of substituents.
2-Chloro-4-fluoro-5-nitroanisole: Another isomer with a different arrangement of substituents.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy group, leading to different reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSTQPRYUSALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
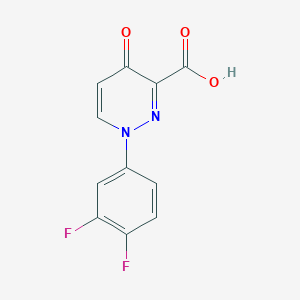
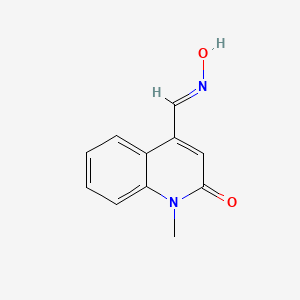

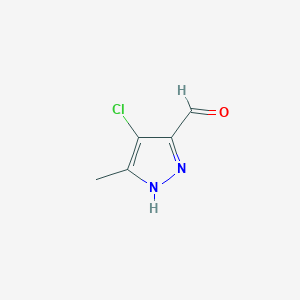
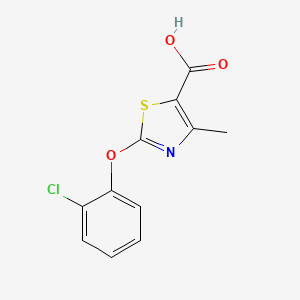
![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)
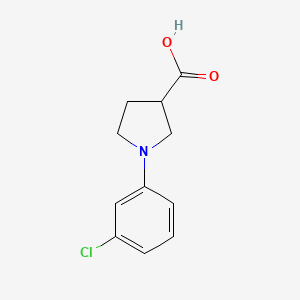
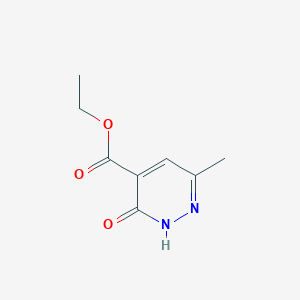

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)
